molecular formula C25H30FN3O4S B11174993 1-[2-(4-fluorophenyl)ethyl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide

1-[2-(4-fluorophenyl)ethyl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11174993
M. Wt: 487.6 g/mol
InChI Key: INAMHIABVJTNMI-UHFFFAOYSA-N
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Description

1-[2-(4-fluorophenyl)ethyl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperidinyl sulfonyl group, and a pyrrolidine carboxamide group. These structural features contribute to its distinct chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-[2-(4-fluorophenyl)ethyl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the fluorophenyl ethyl intermediate, followed by the introduction of the piperidinyl sulfonyl group and the pyrrolidine carboxamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The fluorophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The piperidinyl sulfonyl group can undergo substitution reactions, where different substituents can be introduced to modify the compound’s properties.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Scientific Research Applications

1-[2-(4-fluorophenyl)ethyl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the piperidinyl sulfonyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[2-(4-fluorophenyl)ethyl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-[2-(4-chlorophenyl)ethyl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    1-[2-(4-bromophenyl)ethyl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

    1-[2-(4-methylphenyl)ethyl]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

These comparisons highlight the uniqueness of the fluorophenyl group in the compound, which can influence its chemical properties and biological activities.

Properties

Molecular Formula

C25H30FN3O4S

Molecular Weight

487.6 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C25H30FN3O4S/c1-18-10-14-29(15-11-18)34(32,33)23-8-6-22(7-9-23)27-25(31)20-16-24(30)28(17-20)13-12-19-2-4-21(26)5-3-19/h2-9,18,20H,10-17H2,1H3,(H,27,31)

InChI Key

INAMHIABVJTNMI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)CCC4=CC=C(C=C4)F

Origin of Product

United States

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